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Compound of Interest

Compound Name: Methyl pent-2-enoate

Cat. No.: B1199443 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

characterization of methyl (E)-pent-2-enoate. The following sections detail its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the

experimental protocols for acquiring such spectra. This information is crucial for the

unambiguous identification and quality control of this compound in research and development

settings.

Spectroscopic Data Summary
The empirical formula for methyl (E)-pent-2-enoate is C₆H₁₀O₂, with a molecular weight of

114.14 g/mol .[1] The spectroscopic data presented below provides a detailed structural

confirmation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the chemical environment and connectivity

of the hydrogen atoms in the molecule.
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

Data not

available in

search results

Note: Specific chemical shift, multiplicity, and coupling constant values for ¹H NMR were not

available in the provided search results. This table structure is provided as a template for data

insertion.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the different carbon environments in the

molecule.

Chemical Shift (δ) ppm Assignment

Data not available in search results

Note: Specific chemical shift values for ¹³C NMR were not available in the provided search

results. This table structure is provided as a template for data insertion.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Wavenumber (cm⁻¹) Description of Absorption

Data not available in search results

Note: Specific wavenumber and absorption descriptions for IR spectroscopy were not available

in the provided search results. This table structure is provided as a template for data insertion.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

m/z Ratio Relative Abundance (%)

Data not available in search results

Note: A complete list of m/z ratios and their relative abundances was not available in the

provided search results. This table structure is provided as a template for data insertion.

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

NMR Spectroscopy
Sample Preparation:

Approximately 5-25 mg of the methyl (E)-pent-2-enoate sample is accurately weighed and

dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

The solution is then filtered through a small plug of glass wool in a Pasteur pipette directly

into a 5 mm NMR tube to remove any particulate matter.

The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.

A small amount of an internal standard, such as tetramethylsilane (TMS), is added for

chemical shift referencing (δ = 0.00 ppm).

Data Acquisition:

The NMR tube is placed in the spectrometer's probe.

The magnetic field is locked onto the deuterium signal of the solvent.
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The magnetic field homogeneity is optimized by shimming to obtain sharp spectral lines.

For ¹H NMR, the spectrum is acquired using a standard pulse-acquire sequence.

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum

and enhance sensitivity.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance
- ATR)

A small amount of the neat liquid sample, methyl (E)-pent-2-enoate, is placed directly onto

the ATR crystal.

The anvil is lowered to press the sample firmly and evenly against the crystal.

A background spectrum of the clean, empty ATR crystal is recorded.

The IR spectrum of the sample is then recorded by passing an infrared beam through the

crystal. The beam interacts with the sample at the surface, and the attenuated radiation is

detected.

The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (Gas Chromatography-Mass
Spectrometry - GC-MS)

A dilute solution of methyl (E)-pent-2-enoate is prepared in a volatile organic solvent (e.g.,

dichloromethane or diethyl ether).

A small volume (typically 1 µL) of the solution is injected into the gas chromatograph.

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary

column, which separates the components of the mixture based on their boiling points and

interactions with the column's stationary phase.

As methyl (E)-pent-2-enoate elutes from the GC column, it enters the mass spectrometer's

ion source.
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In the ion source, the molecules are bombarded with a high-energy electron beam (typically

70 eV), causing them to ionize and fragment.

The resulting positively charged ions (the molecular ion and fragment ions) are accelerated

and separated by a mass analyzer based on their mass-to-charge (m/z) ratio.

A detector records the abundance of each ion at a specific m/z ratio, generating a mass

spectrum.

Data Interpretation Workflow
The following diagram illustrates the logical workflow for characterizing an organic molecule like

methyl (E)-pent-2-enoate using the spectroscopic techniques discussed.

Workflow for Spectroscopic Characterization of Methyl (E)-pent-2-enoate
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Caption: Logical workflow for the structural elucidation of methyl (E)-pent-2-enoate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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